2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one
Overview
Description
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions to form the desired benzopyran derivative . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzopyran ring are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing signaling pathways, and interacting with cellular receptors. These interactions can lead to various biological effects, such as reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one include:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various compounds.
Uniqueness
What sets this compound apart is its unique benzopyran structure, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXNMRFTZWGJIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937793 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17060-20-7 | |
Record name | 3',4',5,7-Tetramethyoxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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